Cas no 60471-27-4 (2(3H)-Benzothiazolone, 3-ethyl-6-nitro-)

2(3H)-Benzothiazolone, 3-ethyl-6-nitro- structure
60471-27-4 structure
商品名:2(3H)-Benzothiazolone, 3-ethyl-6-nitro-
CAS番号:60471-27-4
MF:C9H8N2O3S
メガワット:224.236
CID:4060660
PubChem ID:12286376

2(3H)-Benzothiazolone, 3-ethyl-6-nitro- 化学的及び物理的性質

名前と識別子

    • 2(3H)-Benzothiazolone, 3-ethyl-6-nitro-
    • 60471-27-4
    • 3-ETHYL-6-NITRO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE
    • SCHEMBL3032915
    • F70352
    • 6-nitro-3-ethyl-2(3H)-benzothiazolone
    • 3-Ethyl-6-nitrobenzo[d]thiazol-2(3H)-one
    • IXECKIKGIGZUEO-UHFFFAOYSA-N
    • インチ: InChI=1S/C9H8N2O3S/c1-2-10-7-4-3-6(11(13)14)5-8(7)15-9(10)12/h3-5H,2H2,1H3
    • InChIKey: IXECKIKGIGZUEO-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 224.02556330Da
  • どういたいしつりょう: 224.02556330Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 91.4Ų

2(3H)-Benzothiazolone, 3-ethyl-6-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
F70352-0.25/G
3-ETHYL-6-NITRO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE
60471-27-4 95%
0.25g
$423 2023-09-18
AstaTech
F70352-0.1/G
3-ETHYL-6-NITRO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE
60471-27-4 95%
0.1g
$211 2023-09-18

2(3H)-Benzothiazolone, 3-ethyl-6-nitro- 関連文献

2(3H)-Benzothiazolone, 3-ethyl-6-nitro-に関する追加情報

3-Ethyl-6-nitro-2(3H)-benzothiazolone (CAS No. 60471-27-4): Properties, Applications, and Market Insights

3-Ethyl-6-nitro-2(3H)-benzothiazolone (CAS No. 60471-27-4) is a specialized organic compound belonging to the benzothiazolone family. This compound has garnered significant attention in recent years due to its unique chemical structure and versatile applications in various industries. Researchers and manufacturers often search for terms like "3-Ethyl-6-nitro-2(3H)-benzothiazolone uses", "benzothiazolone derivatives synthesis", and "CAS 60471-27-4 properties", highlighting its growing relevance in both academic and industrial settings.

The molecular formula of 3-Ethyl-6-nitro-2(3H)-benzothiazolone is C9H8N2O3S, with a molecular weight of 224.24 g/mol. Its structure features a benzothiazole core substituted with an ethyl group at position 3 and a nitro group at position 6. This specific arrangement contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard conditions. Recent studies have explored its potential in photocatalysis and material science, aligning with the current scientific focus on sustainable chemistry solutions.

In the pharmaceutical sector, 3-Ethyl-6-nitro-2(3H)-benzothiazolone serves as a valuable intermediate for synthesizing biologically active molecules. Its nitro-substituted benzothiazole framework makes it particularly interesting for drug discovery programs targeting inflammation and metabolic disorders. The compound's mechanism of action and structure-activity relationships are frequently researched topics, as evidenced by search queries like "nitrobenzothiazolone biological activity" and "ethyl-nitro benzothiazolone derivatives".

The agrochemical industry has also shown interest in 3-Ethyl-6-nitro-2(3H)-benzothiazolone due to its potential as a precursor for crop protection agents. With the global push toward green chemistry and reduced environmental impact, researchers are investigating how this compound can contribute to next-generation, eco-friendly pesticides. This aligns perfectly with current market trends and frequently searched terms such as "sustainable agrochemical intermediates" and "nitrogen-containing heterocycles in agriculture".

From a material science perspective, the benzothiazolone moiety in 3-Ethyl-6-nitro-2(3H)-benzothiazolone offers interesting possibilities for developing advanced functional materials. Its electron-withdrawing nitro group and the electron-rich thiazole ring create a push-pull system that could be valuable in organic electronics and photovoltaic applications. These applications correspond to trending research areas and frequently searched technical terms like "organic semiconductor precursors" and "nitroaromatic compounds for optoelectronics".

The synthesis of 3-Ethyl-6-nitro-2(3H)-benzothiazolone typically involves the nitration of 3-ethyl-2(3H)-benzothiazolone under controlled conditions. Process optimization and yield improvement remain active areas of research, with many chemists searching for "efficient synthesis of nitro-substituted benzothiazolones" and "scale-up methods for benzothiazolone derivatives". Recent advancements in flow chemistry and catalytic processes have opened new possibilities for its production.

Quality control and analytical characterization of 3-Ethyl-6-nitro-2(3H)-benzothiazolone are crucial for its various applications. Standard analytical techniques include HPLC, GC-MS, and NMR spectroscopy. The compound typically appears as a yellow to orange crystalline powder with characteristic absorption in the UV-visible spectrum. These technical details respond to common search queries such as "analytical methods for benzothiazolone compounds" and "spectral data of CAS 60471-27-4".

The market for benzothiazolone derivatives, including 3-Ethyl-6-nitro-2(3H)-benzothiazolone, has shown steady growth in recent years. This growth is driven by increasing demand from the pharmaceutical and agrochemical sectors, particularly in emerging economies. Market analysts often track terms like "benzothiazolone derivatives market size" and "nitro-substituted heterocycles industry trends", reflecting the commercial importance of these compounds.

Safety considerations for handling 3-Ethyl-6-nitro-2(3H)-benzothiazolone include standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during handling. These safety aspects address common workplace queries such as "handling precautions for nitroaromatic compounds" and "benzothiazolone derivatives safety data".

Future research directions for 3-Ethyl-6-nitro-2(3H)-benzothiazolone may explore its potential in biomedical imaging, catalysis, and advanced material development. The compound's unique structural features make it a promising candidate for these cutting-edge applications, corresponding to trending scientific searches like "nitroheterocycles in medicinal chemistry" and "functionalized benzothiazoles for materials science". As research continues, we can expect to see new and innovative uses for this versatile compound emerge in the coming years.

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